molecular formula C10H15NO B2715315 N-Isopropyl-2-methoxyaniline CAS No. 64856-16-2

N-Isopropyl-2-methoxyaniline

Cat. No.: B2715315
CAS No.: 64856-16-2
M. Wt: 165.236
InChI Key: WFQXGJMHCGBRQJ-UHFFFAOYSA-N
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Description

N-Isopropyl-2-methoxyaniline (CAS 64856-16-2) is an organic compound with the molecular formula C 10 H 15 NO and a molecular weight of 165.23 g/mol . This compound should be stored sealed in a dry environment, ideally between 2-8°C . Chemically, it is an aniline derivative and shares structural features with compounds used in sophisticated research areas. Specifically, analogues of this compound, such as N-isopropyl-4-methoxyaniline, share the same molecular formula and are used in scientific research . Furthermore, research published in the Journal of Medicinal Chemistry indicates that the N-isopropyl aniline moiety is a key structural feature in potent small-molecule inhibitors, such as the anaplastic lymphoma kinase (ALK) inhibitor CJ-2360 . This suggests that this compound may serve as a valuable building block (synthon) in medicinal chemistry for the discovery and development of new therapeutic agents, particularly in oncology research. Please handle this compound with care. It carries the GHS signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The parent compound, o-anisidine (2-methoxyaniline), is classified as a potential occupational carcinogen . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)11-9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQXGJMHCGBRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Pathways of N Isopropyl 2 Methoxyaniline Derivatives

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring System

The aromatic ring of N-Isopropyl-2-methoxyaniline is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) (-OCH₃) and N-isopropylamino (-NHCH(CH₃)₂) groups. Both groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgorganicchemistrytutor.comyoutube.com The methoxy group, through resonance, increases electron density at the ortho (C6) and para (C4) positions. organicchemistrytutor.com Similarly, the N-isopropylamino group also strongly activates the ring and directs substitution to its ortho (C3) and para (C5) positions.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent GroupActivating/Deactivating EffectDirecting InfluenceGoverning Factor
-NHCH(CH₃)₂ (N-isopropylamino)Strongly ActivatingOrtho, ParaResonance (electron donation)
-OCH₃ (Methoxy)ActivatingOrtho, ParaResonance (electron donation)

Rearrangement Reactions Involving the N-Methoxy and Isopropyl Groups

While the prompt specifically mentions ejpmr.comderpharmachemica.com-methoxy rearrangements, this is not a recognized or documented rearrangement in the chemical literature for this type of structure. It is likely a typographical error. More common and relevant are sigmatropic rearrangements such as libretexts.orgejpmr.com, libretexts.orglibretexts.org, or youtube.comejpmr.com shifts. acs.orgchemrestech.comresearchgate.net For instance, a youtube.comejpmr.com-hydride shift is a well-known pericyclic reaction that occurs in systems like 1,3-pentadiene, involving a concerted, suprafacial migration of a hydrogen atom across a conjugated π-system. researchgate.net

A hypothetical youtube.comejpmr.com-methoxy rearrangement in a derivative of this compound is not a standard, well-documented reaction. Such a process would involve the migration of the methoxy group. More plausible rearrangement reactions for related structures include the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, which can occur in appropriately substituted diaryl ethers or amines. derpharmachemica.comacs.org

Given the lack of literature on ejpmr.comderpharmachemica.com or even plausible youtube.comejpmr.com-methoxy rearrangements for this specific substrate, a detailed mechanistic discussion cannot be provided based on available scientific evidence.

Steric and electronic effects play a crucial role in modulating the reactivity and efficiency of reactions involving this compound. organicchemistrytutor.com

Electronic Effects: The methoxy group is an electron-donating group through resonance but is mildly electron-withdrawing through induction. wikipedia.org The N-isopropylamino group is strongly electron-donating. The combined effect is a highly activated aromatic ring, which enhances the rate of electrophilic aromatic substitution. libretexts.org For nucleophilic reactions at the nitrogen, the electron-donating nature of the ring slightly increases the electron density on the nitrogen, potentially enhancing its nucleophilicity compared to an unsubstituted N-alkylaniline.

Steric Effects: The isopropyl group attached to the nitrogen is sterically more demanding than a methyl or ethyl group. This steric bulk can hinder the approach of reagents to both the nitrogen atom and the adjacent ortho position (C3) of the aromatic ring. rsc.orgnih.gov This can lead to reduced reaction rates for nucleophilic attack at the nitrogen, particularly with bulky electrophiles. rsc.org In electrophilic aromatic substitution, steric hindrance from the N-isopropyl group can disfavor substitution at the C3 position, thereby increasing the proportion of substitution at the less hindered C5 position. wikipedia.org Similarly, the methoxy group at the C2 position can sterically influence reactions at the C3 position.

Oxidative Transformations and Radical Chemistry

The presence of the N-isopropyl group makes the molecule susceptible to oxidative transformations, often proceeding through radical intermediates. The C(sp³)–H bonds on the isopropyl group are potential sites for hydrogen atom abstraction, initiating a cascade of reactions.

C(sp³)–H/C(sp²)-H Cross-Coupling Reactions

Direct C–H functionalization is a powerful tool in modern organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds. While no specific examples of C(sp³)–H/C(sp²)–H cross-coupling reactions involving this compound have been documented in the reviewed literature, the general reactivity of N-alkylanilines in such transformations provides a basis for predicting its behavior.

Palladium-catalyzed C(sp³)–H/N(sp²)–H cross-coupling reactions have been developed for the synthesis of tertiary arylamines from secondary arylamines and terminal olefins. nih.govresearchgate.net These reactions typically proceed through an allylic C–H activation pathway. researchgate.net For a substrate like this compound, the reaction would likely involve the coupling of the N–H bond with an activated olefin. A proposed catalytic cycle, based on studies with other secondary arylamines, is depicted below.

A general palladium-catalyzed C(sp³)–H/N(sp²) cross-coupling of a secondary arylamine with a terminal olefin is believed to proceed through the following key steps:

Coordination: The palladium(II) catalyst coordinates to the olefin.

Allylic C–H Activation: The catalyst abstracts a hydrogen atom from an allylic position of the olefin, forming a π-allyl palladium intermediate.

Nucleophilic Attack: The secondary amine, in this case, this compound, attacks the π-allyl complex.

Reductive Elimination: The C–N bond is formed, and the active palladium(II) catalyst is regenerated.

The steric hindrance from the isopropyl group and the electronic effects of the ortho-methoxy group would likely influence the rate and selectivity of such a reaction. The bulky isopropyl group might disfavor the approach of the amine to the metal center, potentially requiring tailored ligand systems to achieve high efficiency. nih.gov

Reactant 1 Reactant 2 Catalyst System General Product Key Mechanistic Feature
Secondary ArylamineTerminal OlefinPd(II)/SOX/Phosphoric AcidTertiary Allylic ArylamineAllylic C–H Activation

Pathways in Heterocyclic Synthesis Utilizing this compound as a Synthon

The bifunctional nature of this compound, possessing a nucleophilic nitrogen and an activated aromatic ring, makes it a potentially valuable synthon for the construction of various heterocyclic scaffolds.

Incorporation into Nitrogen-Enriched Scaffolds

Nitrogen-containing heterocycles are of significant interest in medicinal chemistry. nih.govmdpi.comrsc.org While the direct use of this compound in the synthesis of nitrogen-enriched scaffolds is not explicitly reported, its structural features are amenable to several synthetic strategies. For instance, reactions involving intramolecular cyclization could be envisaged. An oxidation-cyclization sequence, as demonstrated with other N-substituted 2-alkenylanilines, could lead to indole (B1671886) derivatives. mdpi.com

A hypothetical pathway could involve the introduction of an appropriate functional group onto the aromatic ring or the isopropyl moiety, followed by an intramolecular cyclization. For example, if an alkenyl group were introduced ortho to the amino group, an oxidative cyclization could potentially lead to a substituted indole or quinoline (B57606) derivative. The methoxy group would likely influence the regioselectivity of such a cyclization.

Formation of Benzazepine Derivatives

Benzazepines are another class of heterocyclic compounds with important biological activities. orientjchem.org Various synthetic routes to benzazepine cores have been developed, some of which utilize aniline (B41778) derivatives as starting materials. researchgate.netnih.govnih.gov A common strategy involves the intramolecular cyclization of a suitably functionalized aniline.

For this compound to be a precursor for a benzazepine derivative, a side chain containing at least two carbon atoms would need to be introduced, typically at the ortho position to the amino group, followed by cyclization. A plausible, though not experimentally verified, route could involve a Friedel-Crafts acylation followed by reduction and cyclization.

A nickel-catalyzed divergent synthesis of 2-benzazepine derivatives has been reported, which proceeds via a tunable cyclization and 1,4-acyl transfer triggered by amide N–C bond cleavage. nih.gov While this methodology was not applied to this compound, it highlights the potential for transition metal-catalyzed strategies in the synthesis of complex heterocyclic systems from aniline-derived amides.

Starting Material Type Key Transformation Heterocyclic Product Potential Influence of this compound Substituents
N-Substituted 2-AlkenylanilineOxidation-Intramolecular CyclizationIndole DerivativeMethoxy group directs cyclization; Isopropyl group may provide steric hindrance.
Functionalized AnilineIntramolecular CyclizationBenzazepine DerivativeMethoxy group activates the ring for electrophilic substitution to introduce a side chain; Isopropyl group influences conformational preferences of the final product.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to N Isopropyl 2 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. The following sections detail the application of various NMR techniques for the complete structural assignment of N-Isopropyl-2-methoxyaniline.

The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electron-donating effects of the methoxy (B1213986) (-OCH₃) and the N-isopropyl groups.

The aromatic region of the spectrum is expected to show complex multiplets for the four protons on the benzene (B151609) ring, typically in the range of δ 6.5-7.5 ppm. The proton on the nitrogen of the secondary amine (N-H) would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The isopropyl group will be characterized by a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methoxy group will present as a sharp singlet.

Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic (H3-H6)6.5 - 7.2Multiplet7.0 - 8.0
N-HVariable (broad)Singlet-
Methoxy (-OCH₃)~3.8Singlet-
Isopropyl (-CH)3.6 - 3.8Septet~6.5
Isopropyl (-CH₃)~1.2Doublet~6.5

Note: These are predicted values based on analogous structures and general NMR principles. Experimental verification is required.

The aromatic carbons will resonate in the downfield region of the spectrum, typically between δ 110-150 ppm. The carbon attached to the oxygen of the methoxy group (C2) and the carbon attached to the nitrogen of the isopropylamino group (C1) will be the most deshielded among the aromatic carbons. The methoxy carbon will appear around δ 55 ppm, while the isopropyl methine and methyl carbons will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (C1)~147
Aromatic (C2)~148
Aromatic (C3-C6)110 - 122
Methoxy (-OCH₃)~55
Isopropyl (-CH)~45
Isopropyl (-CH₃)~23

Note: These are predicted values based on analogous structures and general NMR principles. Experimental verification is required.

For more complex derivatives of this compound, or to unambiguously assign all signals in the ¹H and ¹³C spectra, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the isopropyl methine proton and the isopropyl methyl protons, confirming their connectivity. Correlations between adjacent aromatic protons would also be observed, aiding in their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded protons and carbons. This would definitively link the isopropyl methine proton signal to the corresponding methine carbon signal, and the methyl proton signals to the methyl carbon signal. Similarly, each aromatic proton would be correlated to its directly attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the entire molecular structure. For instance, correlations would be expected between the methoxy protons and the C2 carbon of the aromatic ring, and between the N-H proton and the C1 and isopropyl methine carbons.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The N-H stretch of the secondary amine will appear as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl and methoxy groups will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations will be found in the fingerprint region, typically between 1000-1300 cm⁻¹.

Predicted FT-IR Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
Aryl C-O Stretch1200 - 1275 (asymmetric)Strong
1000 - 1075 (symmetric)Medium

Note: These are predicted values based on characteristic functional group frequencies. Experimental verification is required.

Raman spectroscopy is a complementary technique to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in polarizability are typically strong in Raman spectra.

For this compound, the symmetric stretching vibrations of the aromatic ring are expected to produce strong Raman bands. The symmetric vibrations of the isopropyl group would also be prominent. The C-O and C-N stretching vibrations will also be observable. The information from both FT-IR and Raman spectra can be used together to obtain a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-TOF HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), is a critical tool for determining the precise molecular weight and elemental composition of this compound. The molecular formula for this compound is C10H15NO, corresponding to a monoisotopic mass of 165.1154 g/mol and an average mass of 165.23 g/mol . chemspider.comkemix.com.au HRMS analysis would confirm this elemental composition by providing a highly accurate mass measurement, which is essential for unambiguous identification. nsf.gov

In addition to molecular weight determination, mass spectrometry provides insight into the compound's structure through analysis of its fragmentation patterns. When the this compound molecule is ionized, the resulting molecular ion ([M]+•) is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The fragmentation is influenced by the functional groups present, including the aromatic ring, the secondary amine, and the ether linkage. libretexts.org

Key expected fragmentation pathways for this compound include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom is a likely site for cleavage. This could result in the loss of a methyl group from the isopropyl substituent, leading to a stable secondary carbocation.

Loss of Isopropyl Group: Cleavage of the C-N bond can lead to the loss of the entire isopropyl group as a radical, resulting in a significant fragment ion.

Cleavage of the Methoxy Group: Fragmentation can occur at the ether linkage, typically involving the loss of a methyl radical (•CH3) to form a resonance-stabilized phenoxy cation, or the loss of a formaldehyde (B43269) (CH2O) molecule.

Aromatic Ring Fragmentation: The stable aromatic ring itself can undergo fragmentation, although this typically requires higher energy and results in more complex patterns. libretexts.org

The relative abundance of these fragments helps in piecing together the molecular structure. The most stable fragment ions will typically produce the most intense peaks in the mass spectrum, with the most abundant fragment referred to as the base peak. libretexts.orgdocbrown.info

Table 1: Predicted Mass Spectrometry Data for this compound

m/z ValueProposed Fragment IonDescription
165[C10H15NO]+•Molecular Ion (M+)
150[M - CH3]+Loss of a methyl radical from the isopropyl group (alpha-cleavage)
122[M - C3H7]+Loss of the isopropyl radical
134[M - OCH3]+Loss of a methoxy radical

X-ray Crystallography for Solid-State Structural Determination

Analysis of Molecular Conformation and Intermolecular Interactions

A crystallographic study would reveal the specific spatial orientation of the methoxy and isopropyl groups relative to the aniline (B41778) ring. It would also allow for a detailed analysis of intermolecular interactions, such as hydrogen bonds (e.g., N-H···O or N-H···π interactions) and van der Waals forces, which govern how individual molecules interact with their neighbors in the crystal lattice. mdpi.comnih.gov These interactions are fundamental to understanding the physical properties of the material.

Characterization of Crystal Packing Motifs

Furthermore, X-ray diffraction data would elucidate the crystal packing motif, which is the repeating arrangement of molecules that forms the crystal structure. mdpi.com Understanding these motifs is crucial for comprehending the macroscopic properties of the solid, such as its density and melting point.

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed experimental data on its solid-state conformation, intermolecular interactions, and crystal packing are not available.

Electronic Spectroscopy for Conjugation and Electronic Transitions (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. wikipedia.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For this compound, the primary chromophore is the substituted benzene ring.

The expected electronic transitions for this molecule are:

π → π* transitions: These transitions involve the excitation of electrons from pi-bonding (π) orbitals to pi-antibonding (π*) orbitals within the aromatic ring. These are typically high-energy transitions that result in strong absorption bands in the UV region. wikipedia.org

n → π* transitions: These transitions involve the promotion of non-bonding electrons (n), located on the nitrogen of the amino group and the oxygen of the methoxy group, to pi-antibonding (π) orbitals of the aromatic ring. These transitions are generally of lower energy and intensity compared to π → π transitions. wikipedia.orgresearchgate.net

The solvent in which the spectrum is recorded can influence the position of the absorption maxima (λmax) through solvatochromic shifts. wikipedia.org

Specific experimental UV-Vis absorption data for this compound is not prominently available in surveyed literature. The precise λmax values would need to be determined experimentally.

Table 2: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedAssociated Molecular Feature
π → ππ bonding to π antibondingAromatic benzene ring
n → πNon-bonding to π antibondingNitrogen (amine) and Oxygen (methoxy) lone pairs

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, and oxygen) in a compound. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula, C10H15NO, to confirm its empirical formula and assess the purity of the sample.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic masses of its constituent elements.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.01110120.1172.69%
HydrogenH1.0081515.129.15%
NitrogenN14.007114.0078.48%
OxygenO15.999115.9999.68%
Total 165.236 100.00%

Table of Compounds Mentioned

Table 4: List of Chemical Compounds

Compound Name
This compound
Formaldehyde

Computational and Theoretical Investigations of N Isopropyl 2 Methoxyaniline

Conformational Analysis of N-Isopropyl-2-methoxyaniline

The presence of rotatable single bonds (C-N, C-O, N-C) in this compound gives rise to multiple possible spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them.

Rotation around the single bonds is not entirely free; it is hindered by energy barriers. These barriers arise from a combination of electronic effects and steric hindrance—the repulsive interaction that occurs when non-bonded atoms are forced into close proximity. researchgate.net The rotation of the bulky isopropyl group and the methoxy (B1213986) group is of particular interest.

Computational methods can map the potential energy surface by systematically changing the dihedral angles of interest and calculating the energy at each step. mdpi.com This produces a rotational energy profile that reveals the low-energy (stable) conformations and the high-energy (transition state) structures. The energy difference between a minimum and a maximum on this profile is the rotational barrier. nih.govrsc.org For N-alkylanilines and anisole (B1667542) derivatives, these barriers are typically in the range of a few kcal/mol. elsevierpure.com Steric clash between the isopropyl group, the methoxy group, and the hydrogen on the amine will significantly influence the preferred orientation of these substituents relative to the benzene (B151609) ring.

Interactive Table: Illustrative Rotational Barriers for Bonds in Analogous Molecules

Bond of RotationMolecule TypeTypical Calculated Barrier (kcal/mol)
Aryl C-NN-alkylaniline3 - 6
Aryl C-OAnisole2 - 5
N-C (alkyl)N-isopropylaniline4 - 7

Note: Data is based on computational studies of similar compounds and serves to illustrate the expected magnitude of rotational barriers.

The specific arrangement of the methoxy and isopropylamino groups on adjacent carbons of the benzene ring allows for the possibility of an intramolecular hydrogen bond. nih.gov The hydrogen atom on the secondary amine (N-H) can act as a hydrogen bond donor, while the oxygen atom of the methoxy group can act as an acceptor (N-H···O). rsc.org

This interaction can significantly influence the molecule's preferred conformation, stabilizing a structure where the N-H and methoxy groups are in close proximity. mdpi.com Computational methods can confirm the presence and estimate the strength of this hydrogen bond by:

Analyzing the geometric parameters in the optimized structure (e.g., H···O distance and N-H···O angle). semanticscholar.orgmdpi.com

Using techniques like Natural Bond Orbital (NBO) analysis to quantify the donor-acceptor orbital interactions.

Calculating the vibrational frequency of the N-H bond, which typically shifts to a lower frequency (a red shift) upon hydrogen bond formation.

Studies on similar ortho-substituted systems have shown that such intramolecular hydrogen bonds can have energies in the range of 2-5 kcal/mol, playing a crucial role in dictating the conformational landscape. ucla.edunih.govescholarship.org

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface that connects reactants to products, chemists can identify the transition state—the highest energy point along the lowest energy reaction pathway. nih.gov The structure of the transition state and its energy relative to the reactants (the activation energy) are key to understanding reaction rates and selectivity. beilstein-journals.orgresearchgate.net

For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, transition state modeling can provide detailed mechanistic insights. acs.org The process typically involves:

Locating Reactant and Product Structures: The geometries of the starting materials and final products are optimized.

Finding a Transition State Guess: Methods like relaxed surface scans or nudged elastic band (NEB) calculations are used to find an approximate geometry for the transition state that lies between the reactants and products. youtube.com

Optimizing the Transition State: The guess structure is refined using algorithms designed to locate a first-order saddle point on the potential energy surface.

Verifying the Transition State: A frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

By calculating the activation energy, researchers can predict how changes in the molecular structure or reaction conditions will affect the reaction rate, providing a theoretical foundation for designing more efficient chemical syntheses.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be correlated with experimental findings to validate both the theoretical models and the experimental assignments. For this compound, density functional theory (DFT) calculations are a common approach to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

Theoretical predictions of the ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). The calculated isotropic shielding constants are then converted to chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretically predicted values and may differ from experimental data.)

AtomPredicted Chemical Shift (ppm)

Similarly, the vibrational frequencies in the infrared (IR) spectrum of this compound can be predicted through DFT calculations. These calculations yield harmonic frequencies, which are often systematically higher than experimental frequencies due to the neglect of anharmonicity. Therefore, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data.

Table 2: Predicted Infrared (IR) Vibrational Frequencies for this compound (Note: These are theoretically predicted, scaled values.)

Vibrational ModePredicted Frequency (cm⁻¹)

Correlation of these predicted spectra with experimental data would involve comparing the calculated chemical shifts and vibrational frequencies with those obtained from laboratory measurements. A strong correlation would lend confidence to the accuracy of the computational model and the interpretation of the experimental spectrum.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in various environments. A typical MD simulation would involve placing the molecule in a simulation box, often with a solvent such as water, and then solving Newton's equations of motion for all atoms in the system over a period of time.

A key aspect of the dynamic behavior of this compound is the conformational flexibility arising from the rotation around the N-C(isopropyl) and the C(aryl)-O bonds. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformations and the energy barriers between them.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters for this compound

ParameterValue/Type

From such a simulation, one could analyze the dihedral angle distributions for the key rotatable bonds. It is expected that the bulky isopropyl group and the methoxy group will influence each other's preferred orientations due to steric hindrance and potential intramolecular hydrogen bonding between the N-H proton and the methoxy oxygen. The simulation could quantify the population of different conformers and the timescale of transitions between them, providing a detailed picture of the molecule's dynamic nature.

Quantitative Structure-Reactivity Relationships (QSRR) (Strictly Non-Biological Focus)

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a compound with its reactivity in a non-biological context. For this compound, a QSRR study could focus on predicting a specific physicochemical property or reactivity parameter, such as its oxidation potential or its rate of reaction in a particular chemical transformation.

This would involve calculating a set of molecular descriptors for this compound and a series of related aniline (B41778) derivatives. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological in nature. A mathematical model, often based on multiple linear regression or machine learning algorithms, is then developed to relate these descriptors to the observed reactivity.

Table 4: Selected Calculated Molecular Descriptors for a Hypothetical QSRR Study of this compound

DescriptorCalculated Value

For instance, a QSRR model could be developed to predict the rate of electrophilic aromatic substitution on the aniline ring. In such a model, the calculated electron density on the aromatic carbons would likely be a key descriptor. For this compound, the electron-donating nature of both the amino and methoxy groups would be expected to activate the ring towards substitution, and the QSRR model would quantify this effect in relation to other substituted anilines. The steric bulk of the isopropyl group would also be an important factor influencing the regioselectivity of such a reaction.

Applications of N Isopropyl 2 Methoxyaniline in Non Biological Chemical Systems

Role in Organic Catalysis

The application of N-Isopropyl-2-methoxyaniline in organic catalysis is a growing area of research, with the compound and its derivatives showing promise as ligands for transition metals and as precursors to powerful oxidizing agents.

As Ligands in Transition Metal Catalysis (e.g., Cu-catalyzed systems)

While direct studies on this compound as a ligand in copper-catalyzed systems are not extensively documented in publicly available research, the broader class of anilido-imine ligands, to which its derivatives belong, has shown significant utility. Copper(II) complexes with related N,N,N-tridentate quinolinyl anilido-imine ligands have demonstrated excellent catalytic activity in Chan-Lam coupling reactions, which are crucial for forming carbon-heteroatom bonds. nih.gov These complexes are typically synthesized by the reaction of the ligand with a copper(II) salt, and their catalytic efficacy is influenced by the electronic and steric properties of the aniline (B41778) moiety. nih.gov The presence of the isopropyl and methoxy (B1213986) groups in this compound could modulate the steric environment and electron density at the metal center, potentially influencing the catalytic activity and selectivity in various copper-catalyzed transformations. Further research in this specific area could unveil novel catalytic applications.

As Precursors for Hypervalent Iodine Catalysts in Oxidation Reactions

This compound serves as a key precursor for the synthesis of N-isopropyl-2-iodobenzamide derivatives, which are then utilized to generate hypervalent iodine catalysts. nih.gov These catalysts are highly effective in the oxidation of alcohols. nih.gov For instance, 2-iodo-N-isopropyl-5-methoxybenzamide has been identified as a highly reactive and environmentally benign catalyst for the oxidation of a wide range of benzylic and aliphatic alcohols to their corresponding carbonyl compounds. nih.govnih.gov The synthesis of this catalyst precursor would logically start from a suitably substituted aniline, such as a derivative of this compound. The presence of the N-isopropyl group is crucial for the catalyst's structure and reactivity. nih.gov Hypervalent iodine reagents are valued for being less toxic alternatives to heavy metal-based oxidants. beilstein-journals.org

Building Blocks in Material Science

The distinct chemical structure of this compound makes it an attractive building block for the development of advanced materials with tailored properties.

Monomers for Polymer Synthesis (e.g., Polyaniline Derivatives)

Substituted anilines are widely used as monomers for the synthesis of polyaniline (PANI) derivatives, a class of conducting polymers with diverse applications. rsc.orgresearchgate.net The properties of these polymers, such as solubility, conductivity, and morphology, can be finely tuned by introducing substituents onto the aniline ring. rsc.orgnih.gov For example, the polymerization of 2-methoxyaniline has been shown to yield polymers with good solubility in organic solvents. nih.gov The introduction of an N-isopropyl group, in addition to the methoxy group, would be expected to further enhance solubility due to the increased steric hindrance, which can reduce interchain interactions. While specific studies on the polymerization of this compound are not extensively detailed, the general principles of aniline polymerization suggest that it could serve as a valuable monomer for creating processable and functional polyaniline derivatives. nih.govmdpi.com

Components in Functional Organic Materials (e.g., Schiff Base Derivatives for optical materials)

Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are a versatile class of organic compounds with applications in material science, particularly in the field of optics. nih.govnih.gov The incorporation of different substituents into the structure of Schiff bases allows for the tuning of their optical properties, such as absorption and emission wavelengths. nih.govijacskros.com this compound can be readily converted into Schiff base derivatives. The resulting imines, containing both the bulky isopropyl and electron-donating methoxy groups, could exhibit interesting photophysical properties. These properties are crucial for the development of functional organic materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and nonlinear optical materials. nih.govmdpi.com The specific electronic and steric effects of the substituents in this compound-derived Schiff bases would play a critical role in determining their suitability for these advanced applications. ijacskros.com

Advanced Organic Synthesis Reagents and Intermediates

This compound is a valuable intermediate in multi-step organic syntheses. Its chemical structure provides a scaffold for the construction of more complex molecules. For example, as previously mentioned, it is a logical precursor to N-isopropyl-2-iodobenzamides used in catalysis. nih.gov Furthermore, the amino group of the aniline can be readily transformed into a variety of other functional groups, making it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The parent compound, 2-methoxyaniline (o-anisidine), is a known intermediate in the synthesis of dyes and pigments. nih.gov The N-isopropylated version likely finds application in the synthesis of more specialized target molecules where the isopropyl group is a required structural element.

Design and Synthesis of Complex Molecular Scaffolds

The strategic placement of functional groups on an aromatic ring is a cornerstone of modern organic synthesis, enabling the construction of complex molecular scaffolds that form the core of pharmaceuticals, agrochemicals, and materials. This compound is particularly well-suited for this purpose due to its ability to undergo directed ortho-metalation (DoM) . This powerful technique allows for the selective functionalization of the positions on the aromatic ring that are ortho (adjacent) to a directing metalation group (DMG). wikipedia.org

In this compound, both the methoxy (-OCH₃) and the N-isopropylamino (-NH-iPr) groups can act as DMGs. These groups can coordinate with an organolithium reagent, such as n-butyllithium, to direct the deprotonation of a nearby carbon atom on the aromatic ring. This generates a highly reactive organolithium intermediate that can then react with a wide variety of electrophiles to introduce new functional groups with high regioselectivity. The interplay between the electronic and steric effects of the methoxy and N-isopropylamino groups can be harnessed to control which ortho position is functionalized, providing a versatile tool for the synthesis of polysubstituted aromatic compounds.

The general principle of DoM involves the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic heteroatom (oxygen or nitrogen) of the DMG. This proximity effect enhances the acidity of the ortho-protons, facilitating their removal by the strong base.

While specific studies detailing the directed ortho-metalation of this compound are not extensively documented in publicly available literature, the established principles of DoM on substituted anilines and anisoles provide a strong basis for its application. For instance, the lithiation of N-protected anilines and alkoxy-substituted aromatics is a widely used strategy in the synthesis of complex natural products and other functional molecules.

The following table outlines the potential outcomes of directed ortho-metalation on this compound with subsequent electrophilic quench, based on the known reactivity of related systems.

Directing GroupProposed Site of LithiationElectrophile (E+)Potential Product
Methoxy (-OCH₃)C6I₂6-Iodo-N-isopropyl-2-methoxyaniline
N-isopropylamino (-NH-iPr)C3(CH₃)₂CO3-(2-hydroxypropan-2-yl)-N-isopropyl-2-methoxyaniline
Cooperative directing effectC3 or C6CO₂3- or 6-carboxy-N-isopropyl-2-methoxyaniline

Stereochemical Control in Multi-Step Syntheses

Achieving control over the stereochemistry of a molecule is a critical challenge in organic synthesis, particularly in the preparation of chiral compounds where only one enantiomer or diastereomer exhibits the desired biological activity or material property. While direct studies on the use of this compound as a chiral auxiliary for stereochemical control are limited, its structural features suggest potential applications in this area.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic sequence to direct the formation of a new stereocenter with a specific configuration. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled.

For this compound to be used as a chiral auxiliary, it would first need to be resolved into its individual enantiomers if it were part of a larger chiral, non-racemic molecule, or chemically modified to introduce a chiral center. For example, derivatization of the amino group with a chiral reagent could yield a diastereomeric mixture that could be separated. These enantiomerically pure derivatives could then be used to control the stereochemical outcome of subsequent reactions.

One potential application is in asymmetric alkylation reactions. The chiral this compound derivative could be used to form a chiral enamine or imine, which would then react with an electrophile from a specific face, leading to the preferential formation of one enantiomer of the product. The steric bulk of the N-isopropyl group and the electronic influence of the methoxy group would play a crucial role in directing the approach of the electrophile.

The following table illustrates a hypothetical scenario for the application of a chiral derivative of this compound in a stereoselective alkylation.

Chiral AuxiliarySubstrateReactionExpected Outcome
(R)-N-(1-phenylethyl)-N-isopropyl-2-methoxyanilineCyclohexanoneEnamine formation followed by alkylation with methyl iodidePreferential formation of (R)-2-methylcyclohexanone
(S)-N-(1-phenylethyl)-N-isopropyl-2-methoxyanilineCyclohexanoneEnamine formation followed by alkylation with methyl iodidePreferential formation of (S)-2-methylcyclohexanone

While these applications are based on established principles of asymmetric synthesis, further research is needed to explore the full potential of this compound and its derivatives in the realm of stereochemical control.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The primary and most direct synthesis of N-Isopropyl-2-methoxyaniline is likely achieved through the reductive amination of 2-methoxyaniline with acetone (B3395972). Future research should focus on optimizing this transformation in line with the principles of green chemistry. jocpr.comwikipedia.orgrsc.org

One promising direction is the exploration of catalytic transfer hydrogenation, which utilizes safer, more manageable hydrogen donors than hydrogen gas. Formic acid, for example, is an excellent alternative reducing agent. jocpr.com The development of heterogeneous catalysts for this reaction would be particularly beneficial, as they simplify product purification and catalyst recycling, contributing to a more sustainable process. researchgate.net Furthermore, investigating solvent-free reaction conditions or the use of green solvents like glycerol (B35011) could significantly reduce the environmental impact of the synthesis. ias.ac.in

Efforts could also be directed towards one-pot syntheses that combine multiple steps, thereby reducing waste and improving efficiency. wikipedia.org For instance, a tandem reaction starting from a more basic precursor that undergoes methoxylation and subsequent reductive amination in a single vessel would represent a significant advancement. Another sustainable approach to investigate is the direct N-alkylation of 2-methoxyaniline using isopropanol, a process known as the "hydrogen borrowing" methodology, which produces water as the only byproduct. rsc.orgresearchgate.net

Table 1: Potential Sustainable Synthesis Parameters for this compound

Parameter Conventional Method Proposed Sustainable Alternative Anticipated Benefit
Reaction Type Reductive Amination Catalytic Transfer Hydrogenation / Hydrogen Borrowing Avoids high-pressure H2 gas; higher atom economy jocpr.comresearchgate.net
Reducing Agent Sodium Borohydride / Sodium Cyanoborohydride Formic Acid / Isopropanol Lower toxicity; readily available jocpr.comresearchgate.net
Catalyst Homogeneous (e.g., acid) Heterogeneous (e.g., supported metal nanoparticles) Ease of separation and reusability researchgate.net
Solvent Methanol, Dichloromethane Glycerol, Water, or Solvent-free Reduced environmental impact and toxicity ias.ac.in

Exploration of New Catalytic Applications

While this compound is not itself a catalyst, its structure makes it an excellent candidate as a precursor for novel ligands in catalysis. The aniline (B41778) nitrogen can be readily incorporated into more complex molecular frameworks, such as N-heterocyclic carbenes (NHCs) or pincer ligands, which are pivotal in modern organometallic catalysis. rsc.org

Future research should explore the synthesis of such ligands derived from this compound. The steric bulk of the N-isopropyl group and the electronic influence of the ortho-methoxy group could create a unique coordination environment around a metal center. This could lead to catalysts with enhanced stability, activity, or selectivity in a variety of important chemical transformations, including cross-coupling reactions, hydrogenation, and C-H activation. researchgate.netrsc.org The methoxy (B1213986) group's oxygen atom could potentially act as a hemilabile coordinating arm, which can reversibly bind to the metal center, influencing the catalytic cycle in a controlled manner.

Integration into Advanced Material Design

Aniline and its derivatives are fundamental building blocks for a wide range of advanced materials, most notably conducting polymers like polyaniline (PANI). rsc.orgnih.govrsc.org The incorporation of substituents onto the aniline monomer is a well-established strategy to modify the properties of the resulting polymer, such as solubility, processability, and electronic characteristics. rsc.orgnih.gov

An unexplored avenue is the use of this compound as a monomer or co-monomer in polymerization reactions. rsc.orgscribd.com The N-isopropyl group would prevent the typical head-to-tail polymerization seen in PANI, forcing a different polymer architecture. The resulting material might exhibit unique solubility profiles, allowing for easier processing into thin films for electronic applications like sensors or organic light-emitting diodes (OLEDs). nih.gov The methoxy and isopropyl groups would also influence the polymer's morphology and sensitivity to analytes, which could be exploited in the design of novel chemical sensors. rsc.org Additionally, polymerization with reagents like sulfur monochloride could lead to novel sulfur-nitrogen backbone polymers with unique optical and electronic properties. nih.gov

Deeper Computational and Theoretical Understanding of Reactivity

Modern computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand molecular properties and reactivity without the need for extensive experimentation. nih.govdntb.gov.uanih.govmdpi.com Applying these methods to this compound could provide profound insights into its behavior.

Future computational studies should focus on several key areas. Firstly, calculating the molecule's frontier molecular orbitals (HOMO-LUMO) would help to understand its kinetic stability and reactivity in various reactions. mdpi.com Secondly, mapping the molecular electrostatic potential (MEP) would identify the electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. dntb.gov.ua Thirdly, theoretical calculations can determine thermodynamic parameters such as bond dissociation energies and proton affinities, which are crucial for understanding reaction mechanisms. nih.gov A systematic DFT study could compare this compound to other substituted anilines, elucidating the combined steric and electronic effects of the isopropyl and methoxy groups on the aniline's fundamental properties. nih.govresearchgate.net

Mechanistic Studies of Under-Explored Reactions

A detailed understanding of reaction mechanisms is fundamental to controlling chemical processes and developing new synthetic methods. For this compound, even the mechanism of its primary synthesis via reductive amination warrants deeper investigation under various conditions.

Future research should focus on elucidating the mechanisms of other potential reactions. For example, how does the interplay between the activating ortho-methoxy group and the sterically bulky N-isopropyl group affect the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring? Mechanistic studies, potentially combining kinetic experiments with computational modeling, could unravel the pathways of N-alkylation reactions using this substrate. rsc.orgresearchgate.net Experimental and theoretical studies on its oxidation by various reagents could reveal the formation of radical intermediates and subsequent coupling products, providing a comprehensive picture of its redox chemistry. nih.gov

Advanced Analytical Methodologies for In Situ Monitoring of Reactions

The optimization and understanding of chemical reactions are greatly enhanced by the ability to monitor them in real-time. Process Analytical Technology (PAT) employs in-situ spectroscopic techniques to track the concentrations of reactants, intermediates, and products as the reaction progresses. acs.orgmt.comamericanpharmaceuticalreview.com

Applying PAT to the synthesis of this compound would be a significant step forward. Techniques such as in-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy could be used to monitor the consumption of the starting materials (2-methoxyaniline and acetone) and the formation of the imine intermediate and the final product. atomfair.comsciopen.commt.comfrontiersin.org This real-time data allows for precise determination of reaction kinetics and endpoints, leading to optimized yields and minimized impurities. irdg.org Furthermore, more advanced techniques like online mass spectrometry could be employed to detect and identify transient or low-concentration intermediates, providing invaluable data for detailed mechanistic studies. americanpharmaceuticalreview.comconsensus.app

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Isopropyl-2-methoxyaniline under laboratory conditions?

  • Methodology :

  • Alkylation of 2-methoxyaniline : React 2-methoxyaniline with isopropyl halides (e.g., isopropyl bromide) in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF. Monitor reaction progress via TLC .
  • Reductive amination : Condense 2-methoxybenzaldehyde with isopropylamine using NaBH₃CN as a reducing agent in methanol. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Validation : Confirm product identity using ¹H/¹³C NMR and FTIR. Compare spectral data with PubChem or NIST references for analogous anilines .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% target peak area).
  • Spectroscopy :
  • ¹H NMR : Verify methoxy (-OCH₃) singlet at δ 3.7–3.9 ppm and isopropyl N-H coupling in CDCl₃ .
  • FTIR : Confirm N-H stretch (3300–3500 cm⁻¹) and methoxy C-O (1250 cm⁻¹) .
  • Mass Spec : GC-MS (EI mode) for molecular ion ([M⁺] at m/z ~179) and fragmentation patterns .

Advanced Research Questions

Q. How can competing substitution reactions be minimized during the synthesis of this compound?

  • Optimization Strategies :

  • Temperature Control : Maintain reactions at 0–5°C to suppress Friedel-Crafts alkylation of the aromatic ring .
  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity in biphasic systems .
  • By-Product Analysis : Employ LC-MS to detect and quantify side products (e.g., dialkylated amines). Adjust stoichiometry (amine:alkylating agent = 1:1.2) to favor monoalkylation .

Q. What methods resolve contradictions in spectral data for this compound derivatives?

  • Troubleshooting :

  • 2D NMR : Use HSQC to correlate methoxy protons with carbon signals and COSY to confirm isopropyl branching .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) for structural validation .
  • Cross-Referencing : Align data with NIST Standard Reference Database for analogous anilines (e.g., 4-Isopropyl-2-methylphenol) .

Q. How should stability and storage conditions be determined for light-sensitive this compound?

  • Stability Protocols :

  • Accelerated Degradation Studies : Exclude samples to heat (40°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC (e.g., new peaks at Rₜ 8–10 min) .
  • Storage Recommendations : Store at –20°C under argon in amber vials. Confirm stability over 6 months via periodic NMR and TGA (decomposition onset >150°C) .

Q. What advanced techniques address analytical challenges in separating this compound from structurally similar impurities?

  • Separation Strategies :

  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to resolve enantiomers if asymmetric synthesis is attempted .
  • Ion-Pair Chromatography : Add 10 mM sodium octanesulfonate to the mobile phase to improve resolution of polar by-products .
  • Hyphenated Techniques : LC-MS/MS (MRM mode) for trace impurity quantification (LOQ < 0.1%) .

Key Considerations

  • Ethical Compliance : Document adherence to lab safety protocols (e.g., fume hood use for volatile amines) and disposal guidelines for halogenated solvents .
  • Data Reproducibility : Share raw spectral files and chromatograms in supplementary materials for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.